molecular formula C14H13NO3 B13975177 Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate CAS No. 935861-31-7

Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate

Katalognummer: B13975177
CAS-Nummer: 935861-31-7
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: DSVCAUMGRBCEIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, which is esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate typically involves the esterification of 2-(4-methoxyphenyl)-4-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-4-pyridinecarboxylate.

    Reduction: Formation of 2-(4-methoxyphenyl)-4-pyridinecarbinol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate can be compared with other similar compounds such as:

    Methyl 2-(4-hydroxyphenyl)-4-pyridinecarboxylate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Ethyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate: Differing by the ester group being ethyl instead of methyl.

    Methyl 2-(4-chlorophenyl)-4-pyridinecarboxylate: Differing by the presence of a chlorine atom instead of a methoxy group.

Eigenschaften

CAS-Nummer

935861-31-7

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

methyl 2-(4-methoxyphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-12-5-3-10(4-6-12)13-9-11(7-8-15-13)14(16)18-2/h3-9H,1-2H3

InChI-Schlüssel

DSVCAUMGRBCEIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.